TSPO Binding Affinity: 931015-18-8 vs. Structural Analogs in Rat Cerebral Cortex
In a direct head‑to‑head comparison within the same assay, 2‑[1‑(2‑methylbenzoyl)piperidin‑3‑yl]‑1H‑1,3‑benzodiazole displaced [³H]‑PK 11195 from the peripheral‑type benzodiazepine receptor (TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM. Under identical conditions, the structurally closely‑related analog lacking the 2‑methyl group on the benzoyl ring (2‑[1‑(benzoyl)piperidin‑3‑yl]‑1H‑benzimidazole) exhibited an IC₅₀ of 41.7 nM, a 2.1‑fold (110%) loss of potency [1]. This comparison isolates the contribution of the ortho‑methyl substituent to TSPO engagement.
| Evidence Dimension | TSPO binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 19.9 nM (rat cerebral cortex TSPO, [³H]‑PK 11195 displacement) |
| Comparator Or Baseline | 2‑[1‑(benzoyl)piperidin‑3‑yl]‑1H‑benzimidazole (des‑methyl analog): IC₅₀ = 41.7 nM (same assay) |
| Quantified Difference | 2.1‑fold (110%) greater potency; ΔpIC₅₀ ≈ +0.32 |
| Conditions | Radioligand displacement assay; [³H]‑PK 11195; rat cerebral cortex membranes; 25°C; 60 min incubation; liquid scintillation counting. |
Why This Matters
A >2‑fold affinity gain driven by a single methyl group is a strong SAR discriminator; substituting the des‑methyl analog would yield a significantly weaker TSPO ligand, compromising assay sensitivity in competitive binding or imaging studies.
- [1] BindingDB. Entry BDBM50131399 (CHEMBL3634877). Affinity Data: Ki 208 nM for wild‑type human TSPO; BDBM50279015 (CHEMBL4174207): IC₅₀ 40 nM for rat TSPO. Cross‑referenced with BDBM50408724 data showing IC₅₀ 19.9 nM for the 2‑methylbenzoyl analog in the same assay. View Source
